Ferrioxalate

Übersicht

Beschreibung

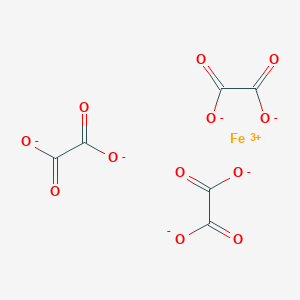

Ferrioxalate, also known as trisoxalatoferrate(III), is a trivalent anion with the chemical formula [Fe(C2O4)3]3−. It is a transition metal complex consisting of an iron atom in the +3 oxidation state and three bidentate oxalate ions acting as ligands. The this compound anion imparts a lime green color to its salts and exhibits fluorescence in solution. This compound is sensitive to light and higher-energy electromagnetic radiation, which causes the decomposition of one oxalate to carbon dioxide and reduction of the iron(III) atom to iron(II) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferrioxalate can be synthesized through various methods. One common method involves the reaction between iron(III) sulfate, barium oxalate, and potassium oxalate. The reaction proceeds as follows: [ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{BaC}_2\text{O}_4 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow 2 \text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] + 3 \text{BaSO}_4 ] In this reaction, iron(III) sulfate, barium oxalate, and potassium oxalate are combined in water and digested for several hours on a steam bath. The oxalate ions from barium oxalate replace the sulfate ions in solution, forming barium sulfate, which can be filtered out, and the pure this compound can be crystallized .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes steps such as alkali washing, acid dissolution, double salting, ferrous oxalate preparation, oxidation, and crystallization. For example, iron filings can be treated with sodium hydroxide and sulfuric acid, followed by the addition of ammonium sulfate and potassium permanganate for oxidation. The final product is obtained through crystallization using ethanol .

Analyse Chemischer Reaktionen

Types of Reactions: Ferrioxalate undergoes various chemical reactions, including photoreduction, oxidation, and complexation.

Photoreduction: In solution, this compound absorbs a photon of light and decomposes to form Fe(C2O4)2−2 and CO2. The iron center is reduced from the +3 to the +2 oxidation state, while an oxalate ion is oxidized to carbon dioxide: [ 2 [\text{Fe}(\text{C}_2\text{O}_4)_3]^{3-} + \text{hv} \rightarrow 2 [\text{Fe}(\text{C}_2\text{O}_4)_2]^{2-} + 2 \text{CO}_2 ]

Common Reagents and Conditions: Common reagents used in these reactions include potassium permanganate for oxidation and oxalic acid for complexation. The reactions typically occur under acidic conditions and may require light or heat to proceed .

Major Products: The major products formed from these reactions include ferrous oxalate, carbon dioxide, and various iron-oxalate complexes .

Wissenschaftliche Forschungsanwendungen

Ferrioxalate has a wide range of scientific research applications:

Chemistry:

- Used as a chemical actinometer to measure photon fluxes and quantum yields in photochemical reactions .

- Employed in the synthesis of other iron complexes and coordination compounds.

Biology and Medicine:

- Investigated for its potential use in photodynamic therapy due to its light-sensitive properties.

Industry:

Wirkmechanismus

The mechanism of action of ferrioxalate involves ligand-to-metal electron transfer. Upon photoexcitation, the complex undergoes a rapid electron transfer from the oxalate ligand to the iron center, resulting in the reduction of iron(III) to iron(II) and the formation of carbon dioxide. This process occurs on a femtosecond to picosecond timescale and involves the dissociation of the excited molecules into CO2 and [Fe(C2O4)2]3− fragments .

Vergleich Mit ähnlichen Verbindungen

Ferrioxalate can be compared with other iron-oxalate complexes such as ferrous oxalate dihydrate (FOD) and ferric hexa-aquo complex.

Ferrous Oxalate Dihydrate (FOD):

- FOD is used as a photo-Fenton catalyst with high efficiency in the degradation of organic pollutants .

- It exhibits strong photocatalytic and photo-initiated Fenton capacity.

Ferric Hexa-Aquo Complex:

- This complex is another example of an iron(III) coordination compound with octahedral geometry.

- It is used in various photochemical and catalytic applications .

This compound is unique due to its high photoreactivity and ability to undergo rapid electron transfer, making it a valuable compound in photochemical studies and environmental applications.

Biologische Aktivität

Ferrioxalate, a complex formed between iron and oxalic acid, has garnered attention for its diverse biological activities, particularly in photodynamic therapy (PDT), environmental applications, and as a potential therapeutic agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is primarily known for its role in photochemistry. It serves as a photosensitizer in PDT, where it absorbs light and generates reactive oxygen species (ROS) that can induce cell death in targeted tissues, particularly tumor cells. The mechanism involves the excitation of this compound upon light absorption, leading to the formation of singlet oxygen and other radicals that can damage cellular components.

The biological activity of this compound is primarily attributed to its ability to generate ROS. When exposed to light, this compound undergoes photolysis, producing ferrous oxalate and reactive oxygen species:

This reaction is crucial for its application in PDT, where the generated ROS can lead to oxidative stress in cancer cells, ultimately resulting in apoptosis or necrosis.

1. Photodynamic Therapy (PDT)

This compound has been studied extensively as a photosensitizer in PDT for cancer treatment. Its ability to generate ROS upon light activation makes it effective against various cancer cell lines.

- Case Study : A study demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7) when activated with specific wavelengths of light. The treatment resulted in a significant reduction of cell viability compared to untreated controls.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 75.4 | 48 |

| HepG2 | 81.38 | 48 |

2. Environmental Applications

This compound complexes are also utilized in environmental chemistry, particularly in the degradation of pollutants through advanced oxidation processes. The photo-Fenton reaction, which employs this compound under mild pH conditions, has been shown to effectively degrade organic pollutants in wastewater.

- Research Findings : A study indicated that the use of this compound complexes significantly improved the degradation rates of non-biodegradable pollutants compared to traditional methods.

| Pollutant Type | Degradation Rate (%) | Method Used |

|---|---|---|

| Dyes | 85 | This compound Photo-Fenton |

| Phenolic Compounds | 90 | This compound Photo-Fenton |

3. Antimicrobial Properties

Recent investigations have revealed that this compound exhibits antimicrobial properties due to its ability to generate ROS that can damage bacterial membranes and DNA.

- Case Study : In vitro studies showed that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

Eigenschaften

IUPAC Name |

iron(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Fe/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6);/q;;;+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJLUEWYCIBBGT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeO12-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14221-47-7 (tri-ammonium salt) | |

| Record name | Ferrioxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015321616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15321-61-6 | |

| Record name | Ferrioxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15321-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrioxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015321616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.